Rp-8-CPT-cAMPS (Rp isomer of 8-(4-chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate) is a synthetic cAMP analog frequently employed in scientific research as a potent and selective inhibitor of protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound acts competitively by binding to the regulatory subunit of PKA, thereby preventing the binding of cAMP and subsequent activation of the catalytic subunit. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Due to its high selectivity for PKA over other kinases, Rp-8-CPT-cAMPS has become a valuable tool in dissecting the role of PKA-dependent signaling pathways in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Rp-8-CPT-cAMPS is derived from the structural combination of two key components: 8-CPT-cyclic adenosine monophosphate and Rp-cyclic adenosine monophosphate. The formal name of the compound is 8-[(4-chlorophenyl)thio]-adenosine cyclic 3',5'-[hydrogen (R)-phosphorothioate], monosodium salt, with the CAS number 221905-35-7. Its molecular formula is C₁₆H₁₄ClN₅O₅PS₂ · Na, and it has a molecular weight of approximately 509.8 g/mol. The compound is commercially available from various suppliers, including Cayman Chemical and BIOLOG Life Science Institute, with reported purities exceeding 98% .
The synthesis of Rp-8-CPT-cAMPS involves several synthetic routes that utilize established organic chemistry techniques. A notable method includes the modification of exocyclic oxygen in cyclic phosphate with sulfur, yielding the desired phosphorothioate structure.
The molecular structure of Rp-8-CPT-cAMPS features several significant modifications compared to its parent compound, cyclic adenosine monophosphate.
Rp-8-CPT-cAMPS participates in various chemical reactions primarily involving its interaction with protein kinase A.
The mechanism by which Rp-8-CPT-cAMPS exerts its effects involves competitive inhibition at cAMP binding sites on protein kinase A.
Rp-8-CPT-cAMPS has a wide array of scientific applications due to its role as a selective inhibitor of protein kinase A.
Rp-8-CPT-cAMPS acts as a membrane-permeant competitive antagonist of cyclic AMP (cAMP) by binding to the regulatory subunits (R) of PKA. Unlike ATP-competitive kinase inhibitors, it occupies the cAMP-binding sites (Site A and Site B) on R subunits, preventing the dissociation of the PKA holoenzyme (R₂C₂) into catalytically active (C) subunits. This blockade inhibits downstream phosphorylation events. Its phosphorothioate modification renders it resistant to hydrolysis by cellular nucleases, enhancing its stability in biological systems [1] [3] [6].
Rp-8-CPT-cAMPS exhibits distinct selectivity between type I (cAK I) and type II (cAK II) PKA isozymes. Biochemical assays reveal it preferentially targets Site A of the RI subunit (cAK I) over Site A of the RII subunit (cAK II). Conversely, it shows higher affinity for Site B of RII compared to Site B of RI. This isozyme-specific binding is critical for precise manipulation of PKA-dependent pathways. In guinea pig trachea, where >90% of PKA activity is cAK II, Rp-8-CPT-cAMPS (300 µM) abolishes the anti-spasmogenic effects of PKA activators like Sp-8-CPT-cAMPS [2] [7].
Table 1: Selectivity Profile of Rp-8-CPT-cAMPS for PKA Isozymes
Binding Site | Affinity for cAK I (RI) | Affinity for cAK II (RII) |
---|---|---|
Site A | High | Moderate-Low |
Site B | Low | High |
By binding to R subunits, Rp-8-CPT-cAMPS stabilizes the inactive tetrameric holoenzyme, thereby suppressing the release of active C subunits. This disruption is evident in studies where preincubation with Rp-8-CPT-cAMPS (10–100 µM) inhibits cAMP-induced phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and GTP-loading of Rap1. In endothelial cells, it blocks vasopressin-induced von Willebrand factor secretion by inhibiting cAMP/PKA-mediated exocytosis [2] [9].
Rp-8-CPT-cAMPS incorporates three key modifications conferring enhanced metabolic stability:
Table 2: Molecular Properties Enhancing Metabolic Stability
Property | Role in Stability | Experimental Evidence |
---|---|---|
8-(4-Chlorophenylthio) | ↑ Lipophilicity & membrane permeation | >10-fold permeability vs. Rp-8-Br-cAMPS |
Rp-isomer | Resistance to PDE cleavage | Functional in PDE-rich cell types |
Phosphorothioate bond | Stability against nucleotidases | Half-life >24h in cell lysates |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7